molecular formula C9H11BrO2 B3120634 2-(4-Bromo-3-methylphenoxy)ethan-1-ol CAS No. 26738-92-1

2-(4-Bromo-3-methylphenoxy)ethan-1-ol

Cat. No. B3120634
CAS RN: 26738-92-1
M. Wt: 231.09 g/mol
InChI Key: NLCZTXDWYTUVHI-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methylphenoxy)ethan-1-ol, also known as 2-Bromo-3-methylphenoxyethanol, is a synthetic organic compound with a variety of applications in scientific research. It is a white crystalline solid with a melting point of 64-66°C and a boiling point of 128-130°C. It is soluble in water, ethanol, and methanol. This compound has been found to have potential applications in medicinal chemistry, analytical chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been used as an organic intermediate in the synthesis of other complex compounds. For instance, a study by Liu Qiao-yun (2004) involved the synthesis of 1-Bromo-2-(p-nitrophenoxy)ethane, demonstrating the utility of similar bromophenol derivatives in producing organic intermediates (Liu Qiao-yun, 2004).
  • Arockiasamy Ajay Praveenkumar et al. (2021) researched the synthesis and spectroscopic analysis of similar compounds, highlighting their potential in laboratory reagent applications and for further computational studies (Arockiasamy Ajay Praveenkumar et al., 2021).

Natural Occurrence and Antioxidant Activity

  • Bromophenols like 2-(4-Bromo-3-methylphenoxy)ethan-1-ol, naturally occurring in marine algae, have been studied for their antioxidant properties. Ke Li et al. (2007) isolated similar bromophenols from marine red algae, finding them to have significant alpha, alpha-diphenyl-beta-picrylhydrazyl (DPPH) radical-scavenging activity (Ke Li et al., 2007).

Biological Evaluation and Antimicrobial Activity

  • The synthesis and biological evaluation of bromophenol derivatives have been explored for antimicrobial properties. V. M. Sherekar et al. (2021) investigated similar compounds, revealing their potential in antimicrobial studies (V. M. Sherekar et al., 2021).

Material Science and Industrial Applications

  • In material science, derivatives of bromophenols have been used to synthesize novel materials with unique properties. N. H. Tinh et al. (1979) synthesized series of diarylethanes, including bromo-substituted compounds, to study their influence on mesomorphic range and clearing point in materials (N. H. Tinh et al., 1979).

Environmental Science and Decomposition Analysis

  • In environmental science, the decomposition mechanisms of brominated compounds are of interest. M. Altarawneh and B. Dlugogorski (2014) examined the thermal decomposition of 1,2-Bis(2,4,6-tribromophenoxy)ethane, a brominated flame retardant, revealing insights into decomposition pathways relevant to environmental studies (M. Altarawneh & B. Dlugogorski, 2014).

properties

IUPAC Name

2-(4-bromo-3-methylphenoxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCZTXDWYTUVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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